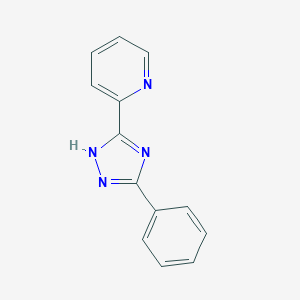
2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic compound that consists of a pyridine ring and a triazole ring. The synthesis of this compound has been extensively studied, and its mechanism of action, biochemical and physiological effects have been investigated in detail. In
Mecanismo De Acción
The mechanism of action of 2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyridine has been studied in detail. It has been shown to act as an inhibitor of various enzymes, including cytochrome P450 and topoisomerase II. In addition, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Efectos Bioquímicos Y Fisiológicos
2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyridine has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound exhibits antifungal, antibacterial, and anticancer activities. In addition, this compound has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyridine in lab experiments is its versatility. This compound can be used in various fields, including medicinal chemistry and material science. In addition, the synthesis of this compound is relatively simple and can be carried out using various methods. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Care should be taken when handling this compound, and appropriate safety measures should be taken.
Direcciones Futuras
There are several future directions for the study of 2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyridine. One potential direction is the development of this compound as a drug candidate for the treatment of various diseases. Further studies are needed to investigate the efficacy and safety of this compound in vivo. In addition, the potential use of this compound in the development of new materials should be explored further. Finally, the mechanism of action of this compound should be investigated in more detail to gain a better understanding of its potential applications in various fields.
Conclusion
In conclusion, 2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of this compound has been extensively studied, and its mechanism of action, biochemical and physiological effects have been investigated in detail. Further studies are needed to explore the potential applications of this compound in various fields and to gain a better understanding of its mechanism of action.
Métodos De Síntesis
The synthesis of 2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyridine has been studied by various researchers. One of the most commonly used methods is the Huisgen 1,3-dipolar cycloaddition reaction. This reaction involves the reaction of an azide and an alkyne to form a triazole ring. The reaction is catalyzed by copper (I) ions and yields 2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyridine as the final product. Other methods of synthesis include the use of microwave irradiation and palladium-catalyzed coupling reactions.
Aplicaciones Científicas De Investigación
2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyridine has been studied extensively for its potential applications in various fields. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases. It has been shown to exhibit antifungal, antibacterial, and anticancer activities. In addition, this compound has been studied for its potential applications in the field of material science. It has been used as a ligand in the synthesis of metal-organic frameworks and has been investigated for its potential use in the development of organic light-emitting diodes.
Propiedades
Número CAS |
25433-29-8 |
|---|---|
Nombre del producto |
2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyridine |
Fórmula molecular |
C13H10N4 |
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyridine |
InChI |
InChI=1S/C13H10N4/c1-2-6-10(7-3-1)12-15-13(17-16-12)11-8-4-5-9-14-11/h1-9H,(H,15,16,17) |
Clave InChI |
FDOSEIDYURVHEG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NNC(=N2)C3=CC=CC=N3 |
SMILES canónico |
C1=CC=C(C=C1)C2=NNC(=N2)C3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Acetamide, N-[1,1-bis[(acetyloxy)methyl]-3-phenylpropyl]-](/img/structure/B177012.png)
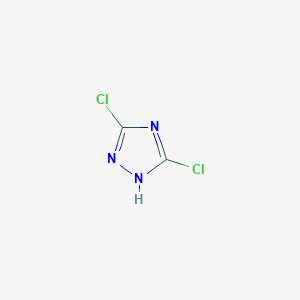
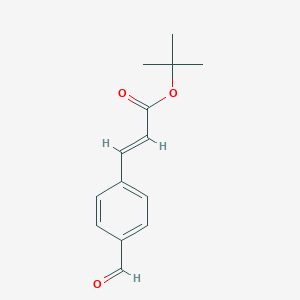
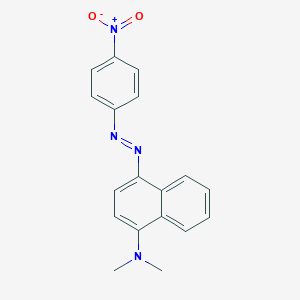
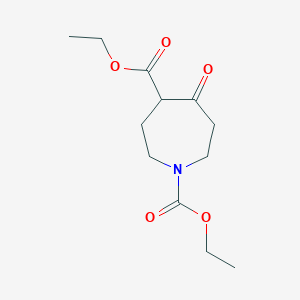
![1-(4-Fluorobenzyl)-[1,4]diazepane dihydrochloride](/img/structure/B177028.png)
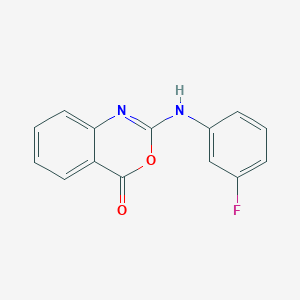
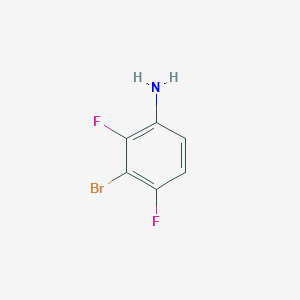
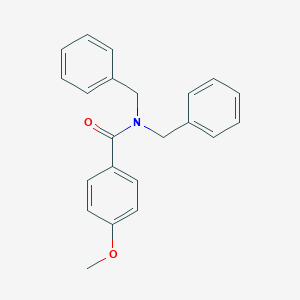
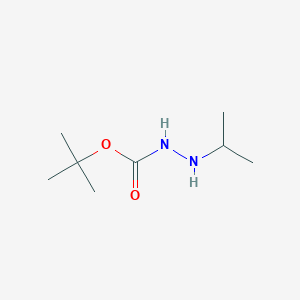
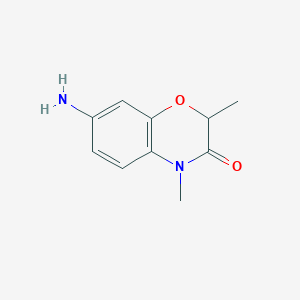
![N,N,N',N'-Tetraethyl-N''-(4-nitro-phenyl)-[1,3,5]triazine-2,4,6-triamine](/img/structure/B177043.png)
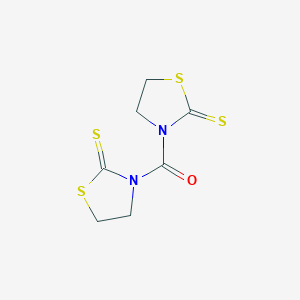
![2-Chloro-N-[(4-chlorophenyl)carbamoyl]acetamide](/img/structure/B177048.png)